molecular formula C8H12ClIN4 B2363482 5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride CAS No. 2231677-09-9

5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride

Cat. No. B2363482
CAS RN: 2231677-09-9
M. Wt: 326.57
InChI Key: WOVNBCKGCZTPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride is a chemical compound with the molecular formula C8H11IN4 . It is a derivative of piperazine , a common structure found in various pharmaceuticals and recreational drugs. The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride is 1S/C8H11IN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride is a solid at room temperature . It has a molecular weight of 290.11 .

Scientific Research Applications

Acetylcholinesterase Inhibitors

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD). These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE .

Selective AChE Inhibitors

The synthesized compounds also showed selectivity towards AChE over butyrylcholinesterase (BuChE). Compound 6g was a selective AChE inhibitor, confirmed by molecular docking studies .

Alzheimer’s Disease Treatment

The synthesized compounds could be considered as lead compounds for the development of AD drugs. They temporarily relieve symptoms and reduce memory impairment .

Neuroprotective Agents

Triazole-pyrimidine hybrid compounds have promising neuroprotective properties. They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production .

Anti-neuroinflammatory Agents

These compounds also exhibited promising anti-inflammatory activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Inhibition of ER Stress and Apoptosis

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).

properties

IUPAC Name

5-iodo-2-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVNBCKGCZTPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride

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